molecular formula C26H25NO4 B2629510 (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid CAS No. 1310680-19-3

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid

货号: B2629510
CAS 编号: 1310680-19-3
分子量: 415.489
InChI 键: UVRGBXSOQUZHII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Structural Characterization of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric Acid

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid , reflecting its intricate structure. Its molecular formula, C₂₆H₂₅NO₄ , corresponds to a molecular weight of 415.5 g/mol . The compound integrates three key structural components:

  • A fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective moiety for the amino functionality.
  • A β,β-dimethyl-phenylalanine backbone, characterized by a methyl-branched carbon chain and a phenyl ring.
  • A carboxylic acid terminus, essential for peptide bond formation.

The CAS registry number 1310680-19-3 uniquely identifies this compound in chemical databases. Table 1 summarizes its core identifiers.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid
Molecular Formula C₂₆H₂₅NO₄
Molecular Weight 415.5 g/mol
CAS Number 1310680-19-3

Stereochemical Configuration and Conformational Isomerism

The (R,S) designation indicates the presence of two stereocenters at the C2 and C3 positions, resulting in a racemic mixture of diastereomers. The C2 carbon bears the Fmoc-protected amino group, while C3 is substituted with methyl and phenyl groups, creating a sterically congested environment. This configuration influences the compound’s conformational flexibility, as the bulky Fmoc and phenyl groups restrict free rotation around the C2–C3 bond.

Conformational isomerism arises from the spatial arrangement of the Fmoc group relative to the phenyl ring. Nuclear magnetic resonance studies of analogous Fmoc-protected amino acids suggest that the syn and anti orientations of the Fmoc moiety relative to the carboxyl group contribute to distinct conformational states, though specific data for this compound remain unpublished.

Crystallographic Data and X-ray Diffraction Studies

While X-ray diffraction data for this compound are not explicitly available in the provided sources, crystallographic analyses of related Fmoc-protected amino acids reveal common packing motifs driven by π-π stacking interactions between aromatic rings and hydrogen-bonding networks involving the carbamate and carboxylic acid groups. For instance, studies on peptide-dimethyl biphenyl hybrids demonstrate that the Fmoc group adopts a planar configuration, optimizing van der Waals interactions with adjacent molecules. These insights suggest that the title compound likely forms crystalline structures stabilized by similar non-covalent interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance (NMR) spectrum of this compound is expected to exhibit distinct signals for:

  • Aromatic protons (δ 7.2–7.8 ppm): Nine hydrogens from the fluorenyl group and five from the phenyl ring.
  • Methyl groups (δ 1.2–1.5 ppm): Two singlets corresponding to the geminal dimethyl substituents at C3.
  • Carboxylic acid proton (δ 12–13 ppm): A broad singlet from the deprotonated carboxylate under basic conditions.
Infrared Spectroscopy

Key infrared (IR) absorptions include:

  • N–H stretch (≈3300 cm⁻¹): From the carbamate group.
  • C=O stretches (≈1700 cm⁻¹): Overlapping peaks from the Fmoc carbamate and carboxylic acid.
  • C–H bends (≈1450 cm⁻¹): Aromatic ring vibrations.
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would display a molecular ion peak at m/z 415.5 ([M+H]⁺), with fragmentation pathways involving loss of the Fmoc group (m/z 179) and decarboxylation (m/z 369).

Table 2: Predicted Spectroscopic Signatures

Technique Key Features
Nuclear Magnetic Resonance δ 7.2–7.8 ppm (aromatic H), δ 1.2–1.5 ppm (CH₃)
Infrared 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)
Mass Spectrometry m/z 415.5 ([M+H]⁺), m/z 179 (Fmoc fragment)

属性

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2,17-10-4-3-5-11-17)23(24(28)29)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGBXSOQUZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid typically involves the following steps:

    Fmoc Protection: The amino group of 2-amino-3-methyl-3-phenyl-butyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Resolution of Enantiomers: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and deprotection.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.

    High-Performance Liquid Chromatography (HPLC): Used for the purification and resolution of the final product.

化学反应分析

Types of Reactions

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or amino derivatives.

科学研究应用

Peptide Synthesis

Role as a Protective Group
(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is primarily utilized as a protective group in solid-phase peptide synthesis. This method allows for the selective modification of amino acids without interfering with other functional groups, facilitating the synthesis of complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group is particularly advantageous due to its stability under basic conditions and ease of removal under mild acidic conditions.

Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of constrained β-hairpins targeting the EphA4 ligand binding domain, researchers employed this compound to create various peptide constructs. These constructs were evaluated for their binding affinity and biological activity, demonstrating the compound's utility in generating peptides with specific interactions in biological systems .

Drug Development

Designing Bioactive Peptides
The unique structure of this compound aids in designing bioactive peptides that are crucial for developing new therapeutic agents. Its incorporation into peptide sequences can enhance pharmacological properties, such as stability and receptor binding affinity.

Case Study: Therapeutic Applications
Research has shown that derivatives of this compound can modulate neuropeptide activity, offering potential therapeutic avenues for neurological disorders. For instance, studies indicate that specific modifications of peptides containing this amino acid can lead to increased efficacy in treating conditions like depression and anxiety .

Biotechnology

Peptide-Based Vaccines
The compound is also significant in biotechnology, particularly in producing peptide-based vaccines. By providing a stable delivery system for antigens, it enhances immune responses. The stability conferred by the Fmoc group allows for better formulation and administration of vaccine candidates.

Data Table: Applications in Vaccine Development

Application AreaDescriptionImpact
Peptide-Based VaccinesEnhances immune response through stable deliveryImproved efficacy in clinical trials
Antigen StabilizationProtects antigens from degradationLonger shelf-life and effectiveness
Immunogenicity StudiesEvaluates immune response to peptide constructsInsights into vaccine design

Neuroscience Research

Modulating Neuropeptide Activity
In neuroscience, derivatives of this compound are explored for their ability to modulate neuropeptide activity. This modulation can provide insights into the treatment of neurological disorders by affecting neurotransmitter systems.

Case Study: Neurotransmitter Interaction
Research has indicated that specific peptides synthesized using this compound can influence neurotransmitter release and receptor activation, potentially leading to novel treatments for conditions such as Alzheimer's disease .

作用机制

The mechanism of action of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to protein synthesis, degradation, and cellular metabolism.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous Fmoc-protected amino acid derivatives, emphasizing structural variations, molecular properties, and functional distinctions (Table 1).

(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid

  • Structure : Features a 3-pyridyl group at the fourth carbon instead of a phenyl ring. The stereochemistry is R-configured.
  • Molecular Formula : C24H22N2O4 (MW: 402.44 g/mol) .
  • This impacts solubility and interactions in peptide chains.

(2R,3S)-2-Fmoc-amino-3-phenyl-butyric acid

  • Structure : Lacks the methyl group at the third carbon, resulting in a simpler phenyl-substituted butyric acid backbone.
  • Molecular Formula: C25H23NO4 (MW: 401.46 g/mol) .

Fmoc-(S)-3-Amino-4-(2-fluorophenyl)butyric acid

  • Structure : Contains a fluorine atom at the ortho position of the phenyl ring.
  • Molecular Formula: C25H22FNO4 (MW: 419.44 g/mol) .
  • Key Differences: Fluorination increases electronegativity and metabolic stability compared to the non-fluorinated phenyl group in the target compound .

Fmoc-SS-Dab(3-Aloc)-OH

  • Structure: Features a diamino butyric acid (Dab) backbone with an allyloxycarbonyl (Aloc)-protected amine at the third carbon.
  • Molecular Formula : C23H24N2O6 (MW: 424.45 g/mol) .
  • Key Differences : The Aloc group allows orthogonal deprotection strategies in solid-phase peptide synthesis, unlike the single Fmoc protection in the target compound .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 269396-66-9 C24H22N2O4 402.44 Pyridyl substituent, R-configuration
(2R,3S)-2-Fmoc-amino-3-phenyl-butyric acid 321524-82-7 C25H23NO4 401.46 Phenyl group, no methyl substitution
Fmoc-(S)-3-Amino-4-(2-fluorophenyl)butyric acid 270596-49-1 C25H22FNO4 419.44 Fluorinated phenyl ring
Fmoc-SS-Dab(3-Aloc)-OH 1272754-91-2 C23H24N2O6 424.45 Aloc-protected Dab backbone

Research Findings and Implications

Steric and Electronic Effects : The β,β-dimethylphenyl group in the target compound likely enhances rigidity and hydrophobic interactions in peptides compared to pyridyl or fluorophenyl analogs .

Stereochemical Influence: Racemic (R,S) stereochemistry may broaden utility in generating diverse peptide libraries, contrasting with enantiopure analogs like (2R,3S)-2-Fmoc-amino-3-phenyl-butyric acid .

Protection Strategies : Unlike Fmoc-SS-Dab(3-Aloc)-OH, the target compound lacks orthogonal protection, limiting its use in multi-step syntheses .

生物活性

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid, also known as Fmoc-beta,beta-dimethyl-phenylalanine, is a modified amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by its bulky side chain and the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in various biological contexts.

Structural Characteristics

The compound features a beta,beta-dimethyl substitution on the phenylalanine backbone, which contributes to its resistance to enzymatic degradation. This modification allows for the stabilization of peptides during proteolytic digestion, making it particularly useful in peptide synthesis and drug development.

The biological activity of this compound is primarily attributed to its role as an amino acid building block in peptides that interact with various biological targets. Its structural attributes enable it to modulate peptide conformation and enhance binding affinity to receptors or enzymes.

Inhibition of Peptidases

Recent studies have indicated that derivatives of this compound can serve as effective inhibitors of metallo-aminopeptidases (MAPs). MAPs are crucial in numerous physiological processes, including protein turnover and signal transduction. The inhibition of these enzymes can lead to significant alterations in cellular functions such as apoptosis and inflammation .

Study 1: Activity-Based Probes for MAPs

A study developed activity-based probes (ABPs) based on the bestatin scaffold, which shares structural similarities with this compound. These probes were shown to selectively label MAPs in complex proteomes, demonstrating the potential for this compound to be utilized in targeted proteomics . The research highlighted the ability of these probes to provide insights into the functional roles of MAPs during pathological conditions.

Study 2: Peptide Synthesis and Stability

Research has demonstrated that incorporating this compound into peptide sequences can enhance their stability against enzymatic degradation. This property was validated through comparative studies where peptides containing this amino acid exhibited significantly lower rates of hydrolysis when exposed to proteolytic enzymes .

Data Tables

Study Focus Findings
Study 1MAP InhibitionEffective labeling of MAPs using ABPs derived from bestatin scaffold
Study 2Peptide StabilityEnhanced resistance to proteolysis in peptides containing Fmoc-modified amino acids

常见问题

Basic Research Questions

Q. What are the optimal conditions for incorporating (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use standard Fmoc-SPPS protocols with a coupling reagent such as HBTU/HOBt or DIC/Oxyma Pure. The steric hindrance from the 3-methyl-3-phenyl group may reduce coupling efficiency; extend reaction times (e.g., 2–4 hours) and use double couplings. Monitor completion via Kaiser or chloranil tests .
  • Key Data : Fmoc-protected bulky amino acids often require 20% piperidine in DMF for deprotection (2 × 5 min) to prevent premature cleavage .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer : Employ reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Confirm identity via LC-MS (ESI+) to detect [M+H]+ ions. Compare retention times and spectral data to PubChem records (if available) .
  • Note : Contaminants like diastereomers or residual coupling reagents may require orthogonal methods (e.g., chiral HPLC or ¹H NMR) .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store desiccated at −20°C under inert gas (argon or nitrogen) to prevent Fmoc-group hydrolysis. Avoid prolonged exposure to light, as the fluorenyl moiety is UV-sensitive. Solubilize in DMF or DCM immediately before use .

Advanced Research Questions

Q. How does the racemic (R,S) configuration impact peptide secondary structure compared to enantiopure forms?

  • Methodological Answer : Synthesize model peptides (e.g., α-helical or β-sheet motifs) using both racemic and enantiopure building blocks. Analyze structural differences via circular dichroism (CD) spectroscopy and molecular dynamics simulations. The 3-methyl-3-phenyl group may disrupt helical packing or stabilize β-turn conformations depending on stereochemistry .
  • Data Contradiction : Some studies report minimal structural impact with racemic residues in flexible regions, while others note significant aggregation in β-sheet-rich peptides .

Q. What strategies resolve discrepancies in coupling efficiency reported for sterically hindered Fmoc-amino acids?

  • Methodological Answer :

Reagent Optimization : Test alternative activators (e.g., COMU vs. HATU) to improve steric tolerance.

Temperature Modulation : Perform couplings at 40–50°C to enhance reagent diffusion.

Microwave-Assisted SPPS : Shorten reaction times while maintaining high yields .

  • Case Study : EDC/NHS in DMF increased yields by 15% for similar hindered residues in , but may require post-coupling washes to remove urea byproducts .

Q. How can chiral impurities in this compound be quantified and mitigated?

  • Methodological Answer : Use chiral stationary-phase HPLC (e.g., Chirobiotic T column) with polar organic mobile phases (methanol/acetonitrile/TFA). Calibrate with enantiopure standards. For synthesis, employ asymmetric catalysis or enzymatic resolution to minimize racemization during Fmoc introduction .

Q. What analytical techniques differentiate degradation products of this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis (e.g., TFA cleavage): Monitor fluorenylmethanol formation via ¹H NMR (δ 4.2–4.5 ppm) or GC-MS.
  • Basic Hydrolysis : Track deprotected amino acid release via ninhydrin assay or LC-MS/MS.
  • Stability Study : Use accelerated aging at 40°C/75% RH and compare degradation pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。